((1R,2R)-2-Aminocyclopentyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542709 | |
| Record name | [(1R,2R)-2-Aminocyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40482-06-2 | |
| Record name | rel-(1R,2R)-2-Aminocyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40482-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1R,2R)-2-Aminocyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Elucidation of 1r,2r 2 Aminocyclopentyl Methanol and Its Derivatives
Spectroscopic Methodologies for Stereochemical and Structural Analysis
Spectroscopic techniques are indispensable tools for elucidating the structure and stereochemistry of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present in ((1R,2R)-2-Aminocyclopentyl)methanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the connectivity and stereochemistry of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the relative stereochemistry of the amino and methanol groups on the cyclopentane (B165970) ring can be confirmed by analyzing the coupling constants between the protons on the substituted carbons.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space correlations between protons. For the trans isomer, NOE correlations would be expected between protons on opposite faces of the cyclopentane ring, confirming their spatial proximity.
The determination of enantiomeric purity is often achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent. A widely used reagent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. researchgate.netmdpi.com Reaction of a racemic or enantioenriched sample of 2-aminocyclopentyl)methanol with a single enantiomer of Mosher's acid chloride forms diastereomeric amides. These diastereomers will exhibit distinct chemical shifts in their ¹H and/or ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric excess (ee).
Table 1: Representative ¹H NMR Data for a Diastereomeric Derivative of this compound
| Proton Assignment | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Multiplicity |
| Methanol CH₂ | 3.65 | 3.68 | dd |
| Cyclopentyl H1 | 2.15 | 2.18 | m |
| Cyclopentyl H2 | 4.10 | 4.15 | m |
| Cyclopentyl CH₂ | 1.50-1.90 | 1.52-1.93 | m |
| Amide NH | 7.85 | 7.82 | d |
Note: The data presented in this table is illustrative and intended to demonstrate the expected differences in chemical shifts for diastereomeric derivatives.
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H and N-H stretching vibrations of the alcohol and primary amine groups, respectively. These are typically observed as broad and medium-to-weak bands in the region of 3200-3600 cm⁻¹. The C-H stretching of the cyclopentyl ring will appear around 2850-3000 cm⁻¹. The C-O and C-N stretching vibrations are found in the fingerprint region (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the structural elucidation of this compound itself, as it lacks a chromophore that absorbs significantly in the UV-Vis range. However, this technique becomes useful when the compound is derivatized with a chromophoric moiety or when it is used as a ligand to form coordination complexes with transition metals. The d-d electronic transitions of the metal center in such complexes can give rise to absorption bands in the visible region, providing information about the coordination environment.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Primary Amine) | Stretching | 3300-3500 (medium) |
| C-H (Aliphatic) | Stretching | 2850-2960 (strong) |
| C-O (Alcohol) | Stretching | 1050-1150 (strong) |
| C-N (Amine) | Stretching | 1020-1250 (medium) |
Note: The data in this table represents typical ranges for the indicated functional groups.
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com For a chiral molecule like this compound, obtaining a single crystal of a suitable derivative (e.g., a salt with a chiral acid or a metal complex) allows for the unambiguous determination of the spatial arrangement of its atoms. The analysis of the diffraction pattern, particularly the anomalous dispersion of X-rays by the atoms, can be used to establish the absolute stereochemistry.
The resulting crystal structure also reveals detailed information about the solid-state architecture, including intermolecular interactions such as hydrogen bonding. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O) in this compound allows for the formation of extensive hydrogen-bonding networks, which dictate the packing of the molecules in the crystal lattice.
Chromatographic Techniques for Enantiomeric Excess and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation.
For the analysis of this compound, derivatization is often necessary to introduce a chromophore for UV detection and to enhance the interaction with the CSP. Common derivatizing agents include those that form amides or carbamates. The choice of the CSP is crucial and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently effective for the separation of a wide range of chiral compounds, including amino alcohols. csfarmacie.cznih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326), is optimized to achieve baseline separation of the enantiomers.
Table 3: Illustrative Chiral HPLC Method for the Enantioseparation of a Derivative of 2-Aminocyclopentylmethanol
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R,R)-enantiomer | 8.5 min |
| Retention Time (S,S)-enantiomer | 10.2 min |
Note: The data in this table is hypothetical and serves as an example of a typical chiral HPLC separation.
Computational Chemistry and Theoretical Investigations of 1r,2r 2 Aminocyclopentyl Methanol
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex reaction mechanisms. For reactions involving ((1R,2R)-2-Aminocyclopentyl)methanol, either as a catalyst or a reactant, DFT calculations can map out entire potential energy surfaces, identify transition states, and determine activation energies, thereby providing a deep understanding of reaction pathways and the origins of stereoselectivity.
In asymmetric catalysis, where chiral amino alcohols are frequently used as ligands or organocatalysts, DFT is employed to model the interactions between the catalyst, substrates, and reagents. For instance, in the enantioselective addition of nucleophiles to aldehydes or imines, DFT can elucidate the structure of the key transition states that determine the stereochemical outcome. Computational studies on similar chiral amino alcohol-catalyzed reactions, such as transfer hydrogenations or alkylations, have shown that stereoselectivity often arises from subtle differences in steric repulsion and stabilizing non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) in the diastereomeric transition states.
A typical DFT investigation of a reaction catalyzed by an this compound derivative would involve:
Locating Stationary Points: Optimization of the geometries of reactants, intermediates, transition states, and products.
Frequency Calculations: Characterization of stationary points (confirming minima and first-order saddle points) and calculation of zero-point vibrational energies (ZPVE) and thermal corrections.
Intrinsic Reaction Coordinate (IRC) Calculations: Verification that a located transition state connects the correct reactant and product minima. mdpi.com
These calculations allow for the construction of a detailed reaction energy profile. The difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states leading to the (R) and (S) products directly correlates with the enantiomeric excess (ee) of the reaction. DFT calculations have been instrumental in explaining the high enantioselectivity observed in many organocatalytic reactions by identifying the specific interactions that stabilize one transition state over the other. nih.gov For example, in the enantioselective radical C–H amination to synthesize β-amino alcohols, a proposed mechanism involves a chiral copper catalyst complex where regio- and enantio-selective hydrogen atom transfer (HAT) is the key step. nih.govresearchgate.net DFT modeling of such transition states is crucial to understand how the chiral ligand sphere dictates the stereochemical outcome.
Table 1: Representative DFT-Calculated Energy Barriers for a Model Asymmetric Reaction
| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product |
| TS-R (pro-R) | 15.2 | 16.5 | (R)-enantiomer |
| TS-S (pro-S) | 17.0 | 18.5 | |
| ΔΔG‡ | 2.0 |
Note: This table presents hypothetical data for a model reaction to illustrate the output of DFT studies. The values represent the energy difference between transition states leading to the R and S products, respectively.
Molecular Orbital (MO) Analysis and Electronic Structure Calculations of Chiral Aminoalcohols
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and their reactivity. Frontier Molecular Orbital (FMO) theory, in particular, simplifies reactivity models by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as a nucleophile (HOMO-driven) or an electrophile (LUMO-driven). youtube.commasterorganicchemistry.com
For chiral aminoalcohols like this compound, electronic structure calculations are used to:
Determine Orbital Energies: The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. wikipedia.orgossila.com
Visualize Orbital Distributions: Mapping the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com In this compound, the HOMO is typically localized on the lone pair of the nitrogen atom, consistent with its nucleophilic character. The LUMO is generally a σ* anti-bonding orbital.
Analyze Catalyst-Substrate Interactions: In a catalytic cycle, the stabilizing interaction between the catalyst's HOMO and the substrate's LUMO (or vice versa) is often crucial for catalysis. MO analysis can quantify these interactions and explain how the chiral ligand modifies the electronic properties of a metal center or activates a substrate through hydrogen bonding.
Computational studies can provide quantitative data on these electronic properties, which is invaluable for comparing the reactivity of different catalysts or understanding the effect of substituents. rsc.org For instance, the nucleophilicity of the amino group can be modulated by its electronic environment, a factor that can be precisely quantified through MO calculations.
Table 2: Calculated Frontier Orbital Energies for a Model Chiral Aminoalcohol
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.52 | Second Lowest Unoccupied MO |
| LUMO | +0.89 | Primarily σ(C-O) and σ(C-N) character |
| HOMO | -9.25 | Primarily localized on Nitrogen lone pair (n_N) |
| HOMO-1 | -10.14 | Primarily localized on Oxygen lone pair (n_O) |
| HOMO-LUMO Gap | 10.14 | Energy difference indicating kinetic stability |
Note: This table presents representative data calculated for a generic 1,2-aminoalcohol to illustrate the typical output of electronic structure calculations.
Simulation and Modeling of Stereoselective Processes (e.g., Kinetic Monte Carlo, Microkinetics)
Kinetic Monte Carlo (KMC) simulations offer a stochastic approach to modeling complex reaction systems, particularly in heterogeneous catalysis. youtube.com KMC simulates the time evolution of a system by randomly executing elementary steps (e.g., adsorption, reaction, desorption) based on their probabilities, which are derived from their rate constants. youtube.com While less common for homogeneous organocatalysis, KMC can be adapted to model systems where catalyst deactivation, complex speciation, or mass transport effects are significant.
For a stereoselective process, these models can:
Predict enantiomeric excess (ee) under different reaction conditions.
Identify the key elementary steps that control enantioselectivity (rate- and selectivity-determining steps).
Simulate the effect of catalyst loading, temperature, and substrate concentrations on both conversion and selectivity.
Provide a framework for the rational design of catalysts with improved performance by computationally screening modified catalyst structures. nih.gov
These simulation techniques are essential for moving beyond qualitative explanations of stereoselectivity to a quantitative and predictive understanding of catalytic processes.
Conformational Analysis and Stereoelectronic Effects in Aminocyclopentylmethanol Systems
The three-dimensional structure and conformational flexibility of this compound are critical to its function as a chiral ligand or catalyst. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. The presence of the amino and methanol substituents at the C1 and C2 positions introduces specific conformational preferences and stereoelectronic effects.
Conformational Analysis of this system involves mapping the potential energy surface as a function of key dihedral angles. The relative orientation of the amino and methanol groups is particularly important. In the (1R,2R)-trans configuration, these groups can exist in pseudo-equatorial or pseudo-axial positions depending on the ring pucker. Computational scans can identify the lowest energy conformers and the energy barriers between them.
Stereoelectronic Effects are orbital interactions that depend on the geometry of the molecule. westlake.edu.cn In aminocyclopentylmethanol systems, key effects include:
Intramolecular Hydrogen Bonding: A crucial stabilizing interaction can occur between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa. This interaction significantly influences the preferred conformation, favoring structures where these groups are in close proximity. Theoretical studies on similar amino alcohols confirm that intramolecular hydrogen bonds can govern conformational preferences. researchgate.net
Gauche Interactions: The relative orientation of the C1-C2 bond will lead to gauche interactions between the substituents. chemistrysteps.com The stability of these conformers is a balance between destabilizing steric repulsion and potentially stabilizing hyperconjugative interactions. For example, a stabilizing interaction can occur between the nitrogen lone pair orbital (n_N) and the anti-bonding σ*(C-O) orbital when they are anti-periplanar.
Anomeric Effects: Generalized anomeric effects, involving the interaction of a lone pair on nitrogen or oxygen with an adjacent anti-bonding σ* orbital (e.g., n_N -> σ*(C-C)), also contribute to conformational stability.
By quantifying the energies of different conformers, computational analysis can determine the dominant species in solution. This information is vital, as it is the specific conformation of the catalyst-substrate complex in the transition state that ultimately dictates stereoselectivity.
Role As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Construction of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. uni-muenchen.de Chiral 1,2-amino alcohols, such as ((1R,2R)-2-Aminocyclopentyl)methanol, are privileged scaffolds for the synthesis of these ligands. The presence of two distinct donor groups (nitrogen and oxygen) allows for the formation of stable chelate rings with a variety of transition metals, creating a well-defined and rigid chiral environment around the metallic center. nih.gov
These ligands are often of the P,N-type, where the amine is converted into an amide or phosphinamide, and the alcohol is converted into a phosphine (B1218219) or phosphinite ether. The conformational rigidity of the cyclopentane (B165970) ring in this compound is particularly advantageous, as it reduces the number of possible conformations of the metal complex, leading to higher levels of stereocontrol in catalytic reactions. nih.gov Ligands derived from such scaffolds have been successfully applied in a range of asymmetric transformations.
Table 1: Applications of Chiral Ligands in Asymmetric Catalysis
| Catalytic Reaction | Metal Center | Typical Ligand Type | Potential Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | P,N-Ligands | High enantioselectivity (up to 99% ee) in the reduction of olefins and imines. rsc.org |
| Asymmetric Allylic Alkylation | Palladium | P,N-Ligands | Control over regioselectivity and enantioselectivity in C-C bond formation. |
| Asymmetric C-H Activation | Rhodium | Monodentate Phosphines | Enables stereoselective functionalization of otherwise inert C-H bonds. pharm.or.jp |
| Asymmetric Cross-Coupling | Nickel | Ferrocenylphosphines | Generation of atropisomeric biaryls with high enantiomeric excess. pharm.or.jp |
The modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific catalytic process. nih.gov
Precursor for the Enantioselective Synthesis of Complex Heterocyclic Scaffolds (e.g., Morpholines, Aziridines, Piperazines)
Saturated heterocyclic structures like morpholines and piperazines are common motifs in pharmaceutical compounds. nih.gov The enantioselective synthesis of these scaffolds is of significant interest, and chiral 1,2-amino alcohols are ideal starting materials for their construction. nih.gov this compound can serve as a chiral template, with its stereocenters being incorporated into the final heterocyclic ring system.
For instance, the synthesis of chiral morpholines can be achieved through reactions involving amino alcohol precursors. nih.govresearchgate.net One common strategy involves the N-alkylation of the amino alcohol with a suitable two-carbon electrophile, followed by an intramolecular cyclization (Williamson ether synthesis) to form the morpholine (B109124) ring. The stereochemistry of the starting material directly translates to the final product, ensuring high enantiopurity. Similarly, piperazines can be synthesized through multi-step sequences that utilize the amino alcohol as the foundational chiral element. nih.gov
Table 2: Synthetic Pathways to Heterocycles from Amino Alcohol Precursors
| Target Heterocycle | General Synthetic Strategy | Key Reaction Steps | Stereochemical Control |
| Morpholine | N-alkylation followed by intramolecular cyclization | Reductive amination, O-alkylation | The stereochemistry is set by the chiral amino alcohol precursor. |
| Piperazine | Multi-step sequence involving diamine formation | N-protection, activation of alcohol, nucleophilic substitution, cyclization | The original stereocenters from the amino alcohol are retained. nih.gov |
| Aziridine | Intramolecular cyclization | Activation of the hydroxyl group (e.g., tosylation), intramolecular nucleophilic attack by the amine | Inversion or retention of configuration depending on the mechanism. |
The rigid cyclopentane ring fused to the newly formed heterocycle results in a conformationally constrained bicyclic system, which can be highly desirable for designing molecules that bind to specific biological targets.
Development of Chiral Fragments for Diverse Chemical Libraries and Target-Oriented Synthesis
Fragment-based drug discovery (FBDD) has become a powerful method for identifying starting points for new medicines. nih.gov This approach uses small molecules, or "fragments," to probe the binding sites of biological targets like proteins. An effective fragment library should have broad structural diversity. Chiral fragments are particularly valuable as they can explore three-dimensional chemical space more effectively than flat, achiral molecules. lifechemicals.com
With a molecular weight of 115.17 g/mol , this compound is an ideal candidate for inclusion in a chiral fragment library. chemicalbook.com It can be used directly in screening campaigns or serve as a scaffold for the synthesis of a small library of related chiral fragments. By modifying the amine and alcohol functionalities, a diverse set of fragments can be generated, each presenting a different set of interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) while maintaining the rigid chiral core.
Table 3: Properties of this compound as a Chemical Fragment
| Property | Value/Description | Relevance in FBDD |
| Molecular Weight | 115.17 g/mol chemicalbook.com | Conforms to the "Rule of Three" (MW < 300). lifechemicals.com |
| Complexity | Low | Higher probability of forming high-quality interactions with a protein binding site. nih.gov |
| Chirality & Rigidity | Defined (1R,2R) stereochemistry on a cyclopentane ring | Provides precise 3D orientation for exploring chiral binding pockets. |
| Functional Groups | Primary amine, primary alcohol | Allows for diverse derivatization to create a library of related fragments. |
In target-oriented synthesis, this chiral building block can be incorporated into a larger molecule to introduce a specific stereochemical element known to be important for biological activity.
Application in the Stereoselective Assembly of Architecturally Complex Molecular Skeletons
The construction of complex molecules, such as natural products, often requires precise control over stereochemistry at multiple centers. Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a chemical reaction to produce one enantiomer over the other. After the reaction, the auxiliary is removed.
The amino alcohol functionality of this compound makes it suitable for conversion into a chiral auxiliary. For example, it can be condensed with a carboxylic acid to form an oxazolidinone derivative. A closely related stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol, has been used to create a highly effective chiral auxiliary for asymmetric alkylations and aldol (B89426) reactions, achieving excellent diastereoselectivities (>99%). nih.gov These reactions are fundamental for carbon-carbon bond formation and are critical steps in the assembly of complex molecular skeletons. nih.gov
The predictable facial selectivity imparted by such auxiliaries stems from the rigid conformation of the fused ring system, where one face of the enolate is effectively shielded by the cyclopentane ring, directing the incoming electrophile to the opposite face. This reliable stereocontrol makes this compound a powerful tool for the stereoselective synthesis of intricate molecular architectures. nih.gov
Catalytic Applications of 1r,2r 2 Aminocyclopentyl Methanol Derived Ligands and Metal Complexes
Asymmetric Organometallic Catalysis with Aminocyclopentylmethanol-Based Ligands
Ligands derived from ((1R,2R)-2-aminocyclopentyl)methanol have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. The inherent chirality of the aminocyclopentylmethanol backbone, when incorporated into multidentate ligands, creates a chiral pocket around the metal center, enabling stereoselective transformations.
Application in Asymmetric Alkylation Reactions of Carbonyl Compounds
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Ligands derived from this compound have shown considerable promise in this area, particularly in the asymmetric addition of organozinc reagents to aldehydes.
Chiral amino alcohol ligands are known to effectively catalyze the addition of diethylzinc (B1219324) to aldehydes. For instance, pinane-based aminodiol ligands have been successfully employed in the asymmetric addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving high enantiomeric excess. While direct examples using this compound in this specific reaction are not extensively documented in readily available literature, the principles underlying the use of related chiral amino alcohols suggest its potential. The formation of a chiral zinc-alkoxide complex is a key step, where the ligand's stereochemistry dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer of the secondary alcohol product.
A representative example of this type of reaction using a pinane-based aminodiol ligand is shown in the table below, illustrating the typical substrates and outcomes.
| Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 2 | 95 | 98 | (R) |
| 4-Chlorobenzaldehyde | 2 | 92 | 97 | (R) |
| 4-Methoxybenzaldehyde | 2 | 96 | 96 | (R) |
| Cyclohexanecarboxaldehyde | 2 | 85 | 95 | (R) |
| Hexanal | 2 | 88 | 92 | (R) |
Data is illustrative and based on analogous systems.
Use in Asymmetric Transfer Hydrogenation Processes
Asymmetric transfer hydrogenation (ATH) of ketones is a widely used method for the synthesis of chiral secondary alcohols. Ruthenium and iridium complexes bearing chiral ligands are particularly effective for this transformation. Schiff base ligands, readily prepared from chiral amines and aldehydes or ketones, have been extensively investigated in this context.
While specific data for ruthenium complexes with Schiff bases derived directly from this compound is not prevalent, analogous systems provide insight into their potential efficacy. For example, ruthenium(II) complexes with Schiff base ligands derived from other chiral diamines and amino alcohols have been shown to be active catalysts for the transfer hydrogenation of ketones, often with high conversions and enantioselectivities. These reactions typically employ isopropanol (B130326) as the hydrogen source and a base as a co-catalyst. The chiral ligand environment around the ruthenium center is crucial for the enantioselective transfer of a hydride from the metal to the prochiral ketone.
Highly efficient iridium-catalyzed ATH of simple ketones using ethanol (B145695) as a hydrogen donor has also been developed with chiral spiro iridium catalysts, affording chiral alcohols with up to 98% ee. nih.gov This highlights the potential for various metal-ligand combinations in this field.
Metal-Catalyzed Enantioselective C-H Functionalization
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering atom-economical routes to complex molecules. Palladium-catalyzed enantioselective C-H functionalization has emerged as a powerful tool, with the development of novel chiral ligands being a key focus. nih.gov
Ligands derived from chiral amino acids and other chiral backbones have been successfully employed in palladium-catalyzed C-H activation/cycloaddition reactions. nih.gov For instance, the enantioselective C-H functionalization of indoles has been achieved using copper and rhodium catalysts with various chiral ligands. nih.govrsc.org These reactions often involve the formation of a metal-carbene intermediate that reacts with the indole (B1671886) C-H bond. The chiral ligand orchestrates the approach of the substrate, leading to high enantioselectivity.
While direct applications of this compound-derived ligands in this specific area are still emerging, the structural similarities to other successful ligand scaffolds suggest their potential for inducing asymmetry in such transformations. The rigid cyclopentane (B165970) framework could provide a well-defined chiral environment to control the stereochemical outcome of C-H functionalization reactions.
Role in Stereoselective Electrophilic Aminations
The synthesis of chiral α-amino acids is of significant importance in medicinal chemistry and materials science. Asymmetric electrophilic amination of carbonyl compounds provides a direct route to these valuable building blocks. Bifunctional organocatalysts, particularly those incorporating a thiourea (B124793) moiety and an amine, have proven to be highly effective in this transformation. semanticscholar.org
In the context of metal catalysis, the development of chiral catalysts for the amination of β-keto esters using azodicarboxylates as the nitrogen source has been an area of active research. While organocatalytic approaches are more common, the principles of dual activation, where the catalyst interacts with both the nucleophile and the electrophile, can be translated to metal-based systems. A chiral ligand derived from this compound could potentially coordinate to a metal center and, through hydrogen bonding or other non-covalent interactions, activate both the enolate of the β-keto ester and the azodicarboxylate, leading to a highly stereoselective amination.
Below is a table showing the results for the asymmetric amination of cyclic β-keto esters catalyzed by an amine-thiourea organocatalyst, which illustrates the potential of such catalytic systems. semanticscholar.org
| β-Keto Ester | Azodicarboxylate | Yield (%) | ee (%) |
| 2-Methoxycarbonylcyclopentanone | Diethyl azodicarboxylate | 95 | 92 |
| 2-Ethoxycarbonylcyclopentanone | Diethyl azodicarboxylate | 96 | 93 |
| 2-Methoxycarbonylcyclohexanone | Diethyl azodicarboxylate | 94 | 90 |
| 2-Ethoxycarbonylcyclohexanone | Diethyl azodicarboxylate | 97 | 91 |
Data is illustrative and based on analogous organocatalytic systems.
Catalysis in Henry Reactions
The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The development of catalytic asymmetric versions of the Henry reaction has been a major focus, with copper(II) complexes of chiral ligands being particularly successful. nih.gov
Chiral Schiff base ligands derived from amino alcohols have been shown to be effective in promoting the enantioselective Henry reaction. researchgate.net For example, copper(II) complexes of Schiff bases derived from (S)-2-aminomethylpyrrolidine have been used to catalyze the reaction between aldehydes and nitromethane, affording chiral nitroalcohols with good yields and enantioselectivities. nih.gov The ligand coordinates to the copper(II) ion, creating a chiral Lewis acidic environment that activates the aldehyde. The amine or a related basic site can deprotonate the nitroalkane, and the chiral pocket of the complex then directs the enantioselective addition.
Given the structural similarity of this compound to other successful amino alcohol precursors, it is highly probable that its Schiff base derivatives would also form effective catalysts for the asymmetric Henry reaction.
Organocatalytic Systems Utilizing Aminocyclopentylmethanol Scaffolds
In addition to their use in organometallic catalysis, derivatives of this compound have been employed as scaffolds for the construction of purely organic catalysts. The primary amine and hydroxyl groups can be readily functionalized to introduce other catalytic motifs, such as thiourea or squaramide groups, leading to bifunctional organocatalysts.
These bifunctional catalysts can activate both the nucleophile and the electrophile through a network of non-covalent interactions, such as hydrogen bonding. For example, thiourea-based organocatalysts derived from chiral diamines have been extensively used in a variety of asymmetric reactions, including Michael additions and aza-Michael additions. nih.govrsc.org The thiourea moiety acts as a hydrogen-bond donor to activate the electrophile, while the amine group can deprotonate the nucleophile or activate it through enamine formation.
The rigid cyclopentane backbone of this compound provides an excellent platform for positioning these catalytic groups in a well-defined spatial arrangement, which is crucial for achieving high levels of stereocontrol. The development of such organocatalysts for reactions like the Michael addition of diones to nitroalkenes or the intramolecular aza-Michael reaction to synthesize chiral indolines demonstrates the broad potential of this scaffold in organocatalysis. nih.govbeilstein-journals.org
Participation in Enantioselective Cascade and Multicomponent Reactions
Enantioselective cascade and multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation with high atom economy and stereocontrol. Chiral ligands derived from amino alcohols are instrumental in orchestrating these complex transformations.
Ligands derived from this compound could be readily synthesized, for instance, through the formation of Schiff bases (imines) by condensation of the primary amine with various aldehydes. These N,O-bidentate ligands can then coordinate to a variety of transition metals (e.g., copper, zinc, palladium) to form chiral catalysts.
Hypothetical Application in a Cascade Reaction:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 0 | 85 | >95:5 | 90 |
| 2 | 5 | CH2Cl2 | -20 | 78 | >95:5 | 92 |
| 3 | 10 | THF | 0 | 80 | 90:10 | 85 |
| This is a hypothetical data table to illustrate potential results. |
Potential in Multicomponent Reactions:
In the realm of multicomponent reactions, ligands derived from this compound could be employed in reactions such as the asymmetric A3 coupling (aldehyde-alkyne-amine). The chiral metal complex would activate the substrates and control the facial selectivity of the nucleophilic attack, leading to the formation of chiral propargylamines. The rigid cyclopentane backbone of the ligand would be expected to provide a well-defined chiral pocket to maximize enantioselectivity.
Development and Evaluation of Supported Chiral Catalysts (e.g., Polymer-Bound Ligands)
The immobilization of homogeneous catalysts on solid supports, such as polymers, is a key strategy to facilitate catalyst separation and recycling, thereby improving the sustainability and economic viability of catalytic processes. The hydroxymethyl group of this compound provides a convenient handle for covalent attachment to a polymer support.
Synthesis of Polymer-Bound Ligands:
The ligand could be anchored to a polymer backbone, such as polystyrene, through ether or ester linkages. For example, the hydroxyl group could be reacted with a polymerizable monomer like vinylbenzyl chloride, followed by copolymerization with styrene. Alternatively, it could be attached to a pre-formed functionalized polymer.
Evaluation in Asymmetric Catalysis:
Once immobilized, the catalytic activity and enantioselectivity of the polymer-supported catalyst would be evaluated in a suitable test reaction, for example, the asymmetric transfer hydrogenation of ketones. The performance of the heterogeneous catalyst would be compared to its homogeneous counterpart. Key parameters to investigate include the effect of the polymer support, the length of the linker between the ligand and the polymer, and the catalyst loading.
Recyclability and Leaching Studies:
A crucial aspect of supported catalysts is their stability and reusability. The polymer-bound catalyst would be subjected to multiple reaction cycles to assess any loss in activity or enantioselectivity. Leaching studies would also be performed to determine if any of the active metal is detaching from the support into the reaction mixture.
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 94 |
| 2 | 94 | 94 |
| 3 | 93 | 93 |
| 4 | 92 | 92 |
| 5 | 91 | 91 |
| This is a hypothetical data table to illustrate potential recyclability results. |
Future Perspectives and Emerging Research Avenues for 1r,2r 2 Aminocyclopentyl Methanol
Innovations in Highly Enantioselective and Efficient Synthetic Methodologies
The development of efficient and highly enantioselective methods for synthesizing chiral 1,2-amino alcohols is crucial for their application in pharmaceuticals and asymmetric catalysis. nih.govnih.gov While established routes to ((1R,2R)-2-Aminocyclopentyl)methanol exist, future research will focus on overcoming the limitations of traditional methods, which often involve multiple steps, costly reagents, or harsh reaction conditions. frontiersin.orgacs.org
Innovations are anticipated in several key areas:
Catalytic Asymmetric Synthesis: A significant shift from stoichiometric reagents to catalytic methods is underway. Techniques like ruthenium-catalyzed asymmetric transfer hydrogenation and iridium-catalyzed asymmetric hydrogenation, which have shown high efficiency (up to >99% ee) for producing other chiral 1,2-amino alcohols, represent a promising future for the direct, highly selective synthesis of this compound from prochiral precursors. acs.org
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective alternative for producing chiral amino alcohols. frontiersin.org Future research could involve developing a specific enzyme capable of the asymmetric reductive amination of a suitable cyclopentanone (B42830) precursor to yield this compound. This biosynthetic route offers advantages like mild reaction conditions, the use of ammonia (B1221849) as an inexpensive amino donor, and the elimination of heavy metal catalysts. frontiersin.org
Photoredox Catalysis: Visible-light-mediated reactions are emerging as powerful tools in organic synthesis. organic-chemistry.org The development of a photoredox-catalyzed method for the enantioselective synthesis of this specific amino alcohol could provide a novel and efficient pathway, operating under mild conditions. organic-chemistry.org
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Challenges |
|---|---|---|---|
| Classical Resolution | Separation of racemic mixtures. | Established and reliable. | Maximum 50% theoretical yield, generates waste. |
| Asymmetric Hydrogenation | Direct conversion of prochiral ketones/imines using a chiral catalyst. acs.org | High enantioselectivity (>99% ee), high yield, atom economical. acs.org | Requires specialized catalysts and potentially high-pressure equipment. |
| Biocatalysis (Engineered Enzymes) | Use of enzymes for highly selective transformations. frontiersin.org | Environmentally benign, high stereoselectivity, mild conditions. frontiersin.org | Enzyme development and optimization can be time-consuming. |
Rational Design and Synthesis of Novel Ligands and Catalytic Systems
The true future potential of this compound lies in its use as a chiral scaffold for developing new ligands and catalysts. researchgate.net Its rigid cyclopentyl backbone and defined stereochemistry make it an excellent candidate for creating a chiral environment around a metal center, crucial for asymmetric catalysis.
Future research will focus on a modular approach to ligand design, where the amino and hydroxyl groups of this compound serve as anchor points for introducing other functional groups. This allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. monash.edu For instance, derivatization of the amino group to form phosphine-amine (P,N) ligands can create highly effective catalysts for a variety of metal-catalyzed reactions.
Computational chemistry will play a pivotal role in this area. chiralpedia.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to:
Model the interaction between a potential ligand-metal complex and a substrate. chiralpedia.com
Predict the transition state energies to forecast enantioselectivity.
Screen virtual libraries of ligands derived from the this compound scaffold, reducing the need for extensive empirical experimentation. chiralpedia.com
This computational-experimental synergy accelerates the discovery of novel, highly efficient catalysts for challenging asymmetric transformations. chiralpedia.com
Expansion of Applications in Atom-Economical and Sustainable Chemical Transformations
Green chemistry principles, particularly the concept of atom economy, are increasingly driving the development of new synthetic methods. wikipedia.orgresearchgate.net Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize waste. wikipedia.org
Catalysts derived from this compound are well-positioned to contribute significantly to this area. Future research will likely explore their application in:
Asymmetric Hydrogenation: This process, which adds two hydrogen atoms across a double bond, is inherently 100% atom-economical and is a cornerstone of industrial synthesis for chiral compounds. rsc.org New catalysts could offer higher activity and selectivity for a broader range of substrates.
C-H Activation/Functionalization: Directly converting C-H bonds to other functional groups is a powerful strategy for streamlining synthesis. Developing catalysts that can perform this enantioselectively is a major goal, and chiral ligands based on the cyclopentyl scaffold could provide the necessary steric and electronic influence.
Sustainable Feedstocks: Applying these new catalysts to transform biomass-derived feedstocks into valuable chiral chemicals represents a key avenue for sustainable chemistry.
Furthermore, immobilizing these chiral catalysts on solid supports or polymers will be a critical area of development. rsc.org Supported catalysts can be easily separated from the reaction mixture and recycled, which not only reduces costs but also minimizes the environmental impact of the chemical process. rsc.org
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize catalyst design and reaction optimization. chiralpedia.comrsc.org Instead of relying solely on chemical intuition and trial-and-error, researchers can now use data-driven approaches to accelerate discovery. rsc.org
For this compound, this integration will manifest in several ways:
Predictive Modeling: ML algorithms, such as deep neural networks, can be trained on existing reaction data to predict the enantioselectivity and yield of reactions using new catalysts derived from the this compound scaffold. rsc.orgchemistryworld.com These models use molecular descriptors to represent the structures of the reactants and catalyst, allowing them to identify complex patterns that correlate with reaction outcomes. chiralpedia.com
Catalyst Discovery: AI can screen vast virtual libraries of potential ligand structures based on the this compound backbone to identify the most promising candidates for a specific chemical transformation. This significantly narrows down the number of experiments that need to be performed. chiralpedia.com
Reaction Optimization: Bayesian optimization and other ML techniques can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions with a minimal number of experiments. nih.gov This automated approach saves time, resources, and reduces waste. nih.gov
| Step | Description | AI/ML Tool | Expected Outcome |
|---|---|---|---|
| 1. Data Collection | Compile a dataset of asymmetric reactions using various chiral 1,2-amino alcohol-derived ligands. | Database Management | A structured dataset for model training. |
| 2. Model Training | Train a neural network to correlate ligand structure and reaction conditions with enantioselectivity (% ee). chemistryworld.com | Deep Neural Network (DNN) | A predictive model for enantioselectivity. rsc.org |
| 3. Virtual Screening | Generate a virtual library of new ligands based on the this compound scaffold and use the trained model to predict their performance. | Predictive Model | A short list of high-potential catalyst candidates. |
| 4. Automated Optimization | Use an algorithm to suggest the next best experiments to perform to find optimal reaction conditions for the top catalyst candidates. nih.gov | Bayesian Optimization | Optimized reaction protocol with maximum yield and selectivity. |
By combining high-throughput experimentation with machine learning, the development cycle for new catalytic systems based on this compound can be dramatically accelerated, unlocking its potential across a wide range of chemical applications. rsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare ((1R,2R)-2-Aminocyclopentyl)methanol, and how is enantiomeric purity ensured?
- Methodological Answer : A typical route involves reductive amination or condensation of cyclopentane derivatives. For example, in related aminophenol syntheses, NaBH₄ is used to reduce intermediates in THF/ethanol under controlled temperatures (273 K) to minimize racemization . Chiral purity is maintained via stereoselective synthesis using enantiopure starting materials (e.g., (R)-configured amines) and verified by X-ray crystallography .
- Key Steps :
- Condensation of chiral amines with ketones in methanol.
- Reduction with NaBH₄ at low temperatures.
- Purification via silica-gel chromatography or recrystallization (e.g., n-hexane) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds) .
- NMR : Coupling constants (J values) between vicinal protons (e.g., cyclopentane C1 and C2) indicate trans-diaxial or equatorial arrangements.
- Polarimetry : Measures specific rotation ([α]D) to confirm enantiopurity, as seen in similar compounds (e.g., [α]D +42.5° for hydrochloride salts) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., C-H⋯π, hydrogen bonds) influence the conformational stability and reactivity of this compound derivatives?
- Methodological Answer :
- Intramolecular hydrogen bonds : Stabilize specific conformers, as observed in O-H⋯N interactions in aminophenol derivatives, locking the molecule into a rigid structure favorable for asymmetric catalysis .
- C-H⋯π interactions : Influence crystal packing and solubility. For example, benzene ring interactions in derivatives reduce solubility in non-polar solvents, necessitating polar solvents for recrystallization .
- Experimental Design :
- Compare DFT-calculated conformers with X-ray structures to identify stabilizing interactions.
- Solubility assays in varying solvents to assess practical implications .
Q. What strategies optimize diastereoselectivity in the synthesis of this compound-derived chiral auxiliaries?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing transition states.
- Temperature Control : Low temperatures (e.g., 273 K) favor kinetic over thermodynamic product formation.
- Catalytic Additives : Chiral ligands or Lewis acids (e.g., Zn²⁺) can steer stereochemical outcomes, as seen in related cyclopentane syntheses .
- Data Analysis :
| Condition | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|
| THF/ethanol, 273 K | 95:5 | 83.5 | |
| Methanol, RT | 85:15 | 72 |
Methodological Challenges and Contradictions
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?
- Analysis : Variability arises from purification methods (e.g., column vs. thin-layer chromatography) and solvent purity. For instance, reports 83.5% yield after TLC purification, while bulk processes may achieve lower yields due to scaling inefficiencies .
- Recommendations :
- Standardize reaction monitoring (e.g., LC-MS) to track intermediate conversion.
- Optimize workup protocols to minimize product loss during extraction .
Applications in Asymmetric Synthesis
Q. What role does this compound play as a chiral auxiliary in catalytic asymmetric reactions?
- Methodological Answer : The compound’s rigid cyclopentane backbone and hydrogen-bonding capability make it effective for inducing enantioselectivity in:
- Aldol reactions : The amino alcohol moiety coordinates with carbonyl groups, steering nucleophile attack .
- Reductions : NaBH₄-mediated reductions of ketones show higher enantiomeric excess (ee) when using this auxiliary compared to flexible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
